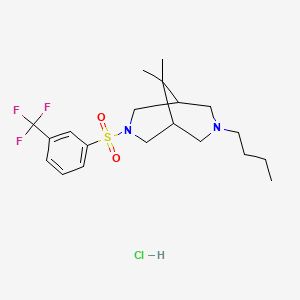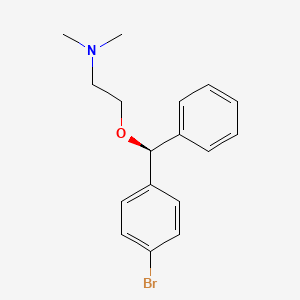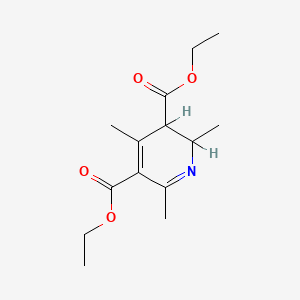
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure with nitrogen atoms at positions 3 and 7, a butyl group at position 3, and a dimethyl group at position 9. Additionally, it contains a trifluoromethyl-substituted phenylsulfonyl group, which contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride involves several steps, including the formation of the bicyclic core and the introduction of various substituents. The synthetic route typically begins with the preparation of the bicyclic core through a series of cyclization reactions. The butyl and dimethyl groups are then introduced through alkylation reactions, followed by the addition of the trifluoromethyl-substituted phenylsulfonyl group via sulfonylation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl-substituted phenylsulfonyl group plays a crucial role in its activity, as it can interact with various enzymes and receptors. The bicyclic core structure provides stability and enhances the compound’s binding affinity to its targets. The exact molecular pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((3-(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride stands out due to its unique combination of structural features and functional groups. Similar compounds include:
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share the bicyclic core structure but differ in the substituents attached to the core.
Phenylsulfonyl-substituted compounds: These compounds contain the phenylsulfonyl group but may have different core structures and substituents.
Trifluoromethyl-substituted compounds: These compounds feature the trifluoromethyl group, which imparts unique chemical properties, but may have different overall structures.
Propiedades
Número CAS |
120465-85-2 |
|---|---|
Fórmula molecular |
C20H30ClF3N2O2S |
Peso molecular |
455.0 g/mol |
Nombre IUPAC |
3-butyl-9,9-dimethyl-7-[3-(trifluoromethyl)phenyl]sulfonyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C20H29F3N2O2S.ClH/c1-4-5-9-24-11-16-13-25(14-17(12-24)19(16,2)3)28(26,27)18-8-6-7-15(10-18)20(21,22)23;/h6-8,10,16-17H,4-5,9,11-14H2,1-3H3;1H |
Clave InChI |
NJTWFDKERIBCCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)




